molecular formula C22H21N7O B2631719 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380184-62-1

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2631719
CAS No.: 2380184-62-1
M. Wt: 399.458
InChI Key: IUEVYWKPTBFJKQ-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound featuring multiple heterocyclic rings

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, this compound is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study biological systems, helping to elucidate mechanisms of action of various biological processes.

Industry

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients.

    Agriculture: Possible applications in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrano[4,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the Pyridazinyl Group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridazinyl group to the piperazine ring.

    Final Cyclization and Functionalization: The final steps involve cyclization to form the complete heterocyclic structure and introduction of the nitrile group through reactions like cyanation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitriles to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings or introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Mechanism of Action

The mechanism by which 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.

    Receptors: Binding to receptors, modulating their activity and influencing cellular responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • **2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide

Uniqueness

    Structural Complexity: The presence of multiple heterocyclic rings and functional groups makes it unique compared to simpler analogs.

    Biological Activity: Its specific interactions with biological targets may offer advantages over similar compounds in terms of potency and selectivity.

This detailed overview provides a comprehensive understanding of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c23-13-17-12-18-15-30-11-5-19(18)25-22(17)29-9-7-28(8-10-29)21-4-3-20(26-27-21)16-2-1-6-24-14-16/h1-4,6,12,14H,5,7-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVYWKPTBFJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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